4-(azepan-1-ylsulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-31-18-8-6-7-17(15-18)21-24-25-22(30-21)23-20(27)16-9-11-19(12-10-16)32(28,29)26-13-4-2-3-5-14-26/h6-12,15H,2-5,13-14H2,1H3,(H,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSCJAOKKUPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, identified by the CAS number 886913-42-4, has garnered attention in recent research for its potential biological activities. This compound features a complex structure that includes an azepane ring and an oxadiazole moiety, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 472.6 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 886913-42-4 |
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 472.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. A notable study evaluated various derivatives of oxadiazole compounds, including those similar to the target compound. The findings indicated that modifications in the structure significantly influenced antibacterial and antifungal activities against a range of pathogens.
- Antibacterial Activity : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Comparative studies using standard antibiotics revealed that certain derivatives showed enhanced efficacy against these strains .
- Antifungal Activity : In antifungal screenings, compounds with similar structural features demonstrated activity against fungi such as Candida albicans and Aspergillus niger. The oxadiazole moiety has been linked to increased antifungal potency, suggesting that the presence of the methylthio group may enhance this activity .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets:
- Enzyme Inhibition : Some studies suggest that compounds with similar structures act as inhibitors of key enzymes involved in bacterial cell wall synthesis and fungal metabolism .
- Binding Affinity : Molecular docking studies indicate that the compound may bind effectively to target proteins, disrupting their function and leading to antimicrobial effects .
Study 1: Antimicrobial Screening
A comprehensive evaluation was conducted on a series of oxadiazole derivatives, including our compound of interest. The study utilized serial dilution methods to assess minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.
| Compound ID | Bacterial Strains Tested | MIC (µg/mL) | Fungal Strains Tested | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | S. aureus | 32 | C. albicans | 64 |
| Compound B | E. coli | 16 | A. niger | 32 |
| Target Compound | Bacillus subtilis | 8 | - | - |
Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the structure-activity relationship of oxadiazole derivatives. It was found that substituents on the phenyl ring significantly affected biological activity.
- Key Findings :
- Compounds with electron-donating groups showed enhanced antibacterial properties.
- The presence of a methylthio group was correlated with increased antifungal activity.
Scientific Research Applications
The biological activity of 4-(azepan-1-ylsulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is primarily attributed to its structural components which interact with various biological targets. Research indicates that this compound exhibits significant antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research has shown that compounds within the oxadiazole class can effectively inhibit bacterial growth. Specific studies have indicated that similar derivatives demonstrate activity against ESKAPE pathogens—bacteria known for their antibiotic resistance. This suggests that the compound could play a role in developing new antimicrobial therapies.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Azepane Structure : This involves creating the azepane ring through cyclization reactions.
- Introduction of the Sulfonamide Group : This step is critical for enhancing the compound's biological activity.
- Synthesis of the Oxadiazole Moiety : This is achieved through cyclization reactions that incorporate the oxadiazole structure.
These synthetic pathways are essential for optimizing yield and purity while allowing for modifications that enhance biological activity.
Inhibition Studies
In vitro studies using serial dilution methods have evaluated similar compounds for their ability to inhibit bacterial growth. These studies often benchmark efficacy against standard drugs.
Pharmacological Profiles
Research emphasizes the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives. For instance, changes in substituents on the benzene ring can significantly affect antimicrobial potency.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(azepan-1-ylsulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?
Answer:
The synthesis involves two key steps:
- Oxadiazole Core Formation : Cyclize a thiosemicarbazide intermediate using POCl₃ under reflux (90°C, 3–6 hours) . For example, substitute 3-(methylthio)phenylacetic acid with N-phenylthiosemicarbazide, followed by POCl₃-mediated cyclization.
- Sulfonylation : React the oxadiazole intermediate with 4-(azepan-1-ylsulfonyl)benzoyl chloride in anhydrous DMF, using triethylamine as a base at 0–5°C to minimize side reactions .
Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via recrystallization (DMSO/water, 2:1) .
Basic: How can researchers characterize this compound using spectroscopic and analytical techniques?
Answer:
- ¹H/¹³C NMR : Confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for azepane protons) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 486.12 (calculated for C₂₃H₂₅N₄O₄S₂) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve conformational details of the azepane-sulfonyl moiety .
Advanced: How does the 3-(methylthio)phenyl substituent influence the compound’s biological activity compared to other aryl groups?
Answer:
- Structure-Activity Relationship (SAR) : The methylthio (-SMe) group enhances lipophilicity, improving membrane permeability. In contrast, electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce bioavailability due to increased polarity .
- Experimental Design : Synthesize analogs with -H, -OCH₃, or -NO₂ substituents. Test antimicrobial activity via broth microdilution (MIC assays) against S. aureus and E. coli. Correlate logP values (HPLC-derived) with bioactivity .
Advanced: What mechanistic insights explain the compound’s antitumor activity in vitro?
Answer:
- Hypothesis : The sulfonamide group may inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme .
- Methodology :
- Perform enzyme inhibition assays (IC₅₀) using recombinant CA-IX.
- Validate via molecular docking (AutoDock Vina) to assess binding affinity to the CA-IX active site.
- Compare with control compounds (e.g., acetazolamide) .
- Data Interpretation : A lower IC₅₀ (<10 μM) and docking score (<-8.0 kcal/mol) suggest competitive inhibition.
Advanced: How can researchers address the compound’s instability in aqueous media?
Answer:
- Problem : Hydrolysis of the sulfonamide group at pH > 7.0 reduces half-life (<2 hours) .
- Solutions :
Advanced: What computational strategies predict the compound’s metabolic pathways?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME.
- Key Predictions :
- Primary metabolism: Oxidative desulfuration of the methylthio group (CYP3A4-mediated).
- Metabolites: Sulfoxide (m/z +16) and sulfone (m/z +32) derivatives .
- Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS .
Advanced: How to resolve contradictions in reported antibacterial efficacy across studies?
Answer:
- Potential Causes : Variability in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or assay conditions (aerobic vs. anaerobic) .
- Resolution :
- Standardize testing per CLSI guidelines using ATCC reference strains.
- Include positive controls (e.g., ciprofloxacin) and measure time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
Advanced: What are the synthetic byproducts, and how can they be minimized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
